molecular formula C16H23O3P B14395739 Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate CAS No. 87989-28-4

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate

Katalognummer: B14395739
CAS-Nummer: 87989-28-4
Molekulargewicht: 294.32 g/mol
InChI-Schlüssel: KFVODRCHXVYORZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further connected to an ethyl group and a cyclohexyloxirane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate typically involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including catalyst selection and reaction time, is essential to achieve high efficiency and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate include:

Uniqueness

This compound is unique due to the presence of both the cyclohexyloxirane and phosphinate groups, which impart distinct reactivity and potential applications. This combination allows for versatile chemical transformations and makes the compound valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

87989-28-4

Molekularformel

C16H23O3P

Molekulargewicht

294.32 g/mol

IUPAC-Name

2-cyclohexyl-2-[ethoxy(phenyl)phosphoryl]oxirane

InChI

InChI=1S/C16H23O3P/c1-2-19-20(17,15-11-7-4-8-12-15)16(13-18-16)14-9-5-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3

InChI-Schlüssel

KFVODRCHXVYORZ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=CC=CC=C1)C2(CO2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.